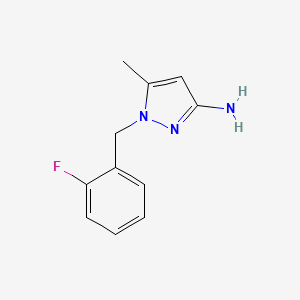
1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a fluorobenzyl group and a methyl group on the pyrazole ring makes this compound unique and potentially useful in various scientific and industrial applications.
作用机制
Target of Action
A related compound, 1-(2-fluorobenzyl)-3-butyl-8-(n-acetyl-4-aminobenzyl)-xanthine, is reported to target phosphoenolpyruvate carboxykinase, cytosolic [gtp] in humans . This enzyme plays a crucial role in gluconeogenesis, the process of glucose synthesis.
Mode of Action
Compounds with similar structures, such as soluble guanylate cyclase (sgc) stimulators, enhance the cyclic guanosine monophosphate pathway independently of nitric oxide . This suggests that 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine might interact with its targets in a similar manner, leading to changes in cellular signaling pathways.
Pharmacokinetics
Related compounds like vericiguat, an oral soluble guanylate cyclase stimulator, demonstrate virtually complete absorption and increased exposure with food . It has high oral bioavailability and dose-proportional pharmacokinetics in healthy volunteers . Most drug metabolism is achieved by glucuronidation .
准备方法
The synthesis of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzyl bromide with 5-methyl-1H-pyrazole-3-amine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a ligand in the study of enzyme interactions and receptor binding studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
相似化合物的比较
1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
Fluorobenzene: A simpler compound with a single fluorine atom on the benzene ring, used as a precursor in organic synthesis.
1-(2-fluorobenzyl)-1H-pyrazole: A related compound with a similar structure but lacking the methyl group on the pyrazole ring.
5-methyl-1H-pyrazole-3-amine: A compound with a similar pyrazole core but without the fluorobenzyl group.
The uniqueness of this compound lies in the combination of the fluorobenzyl and methyl groups, which can impart specific chemical and biological properties not found in the other similar compounds.
属性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-5-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-8-6-11(13)14-15(8)7-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUPNZMCYJMVIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424512 |
Source


|
| Record name | 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925146-07-2 |
Source


|
| Record name | 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
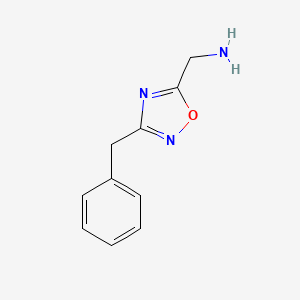

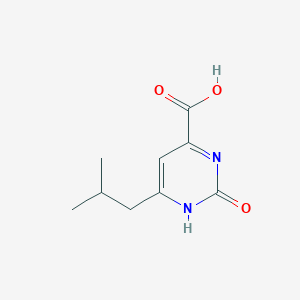
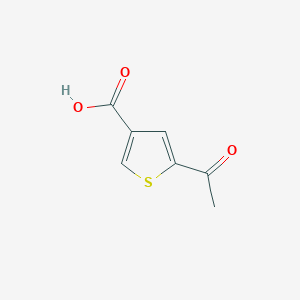
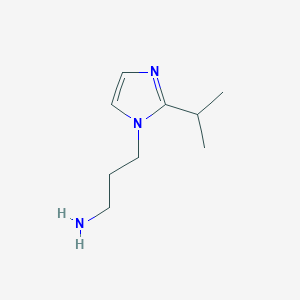
![2-[3-(Aminomethyl)piperidin-1-yl]ethanol](/img/structure/B1276540.png)
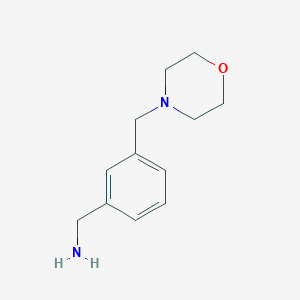
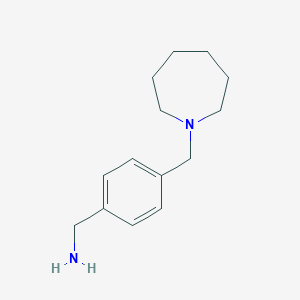
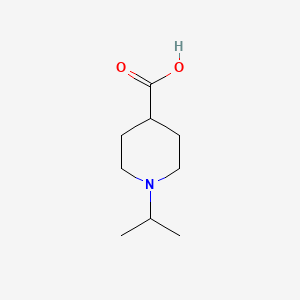




![2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol](/img/structure/B1276551.png)
